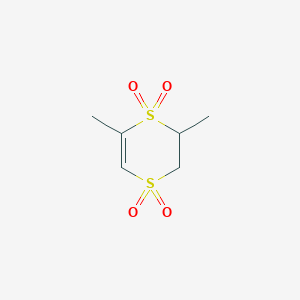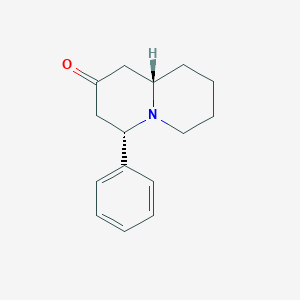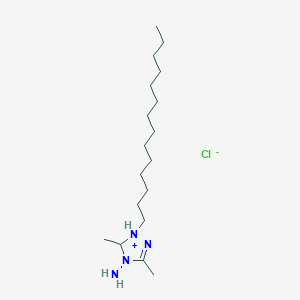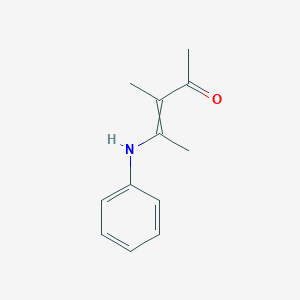
2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves the reaction of 2,3-dihydro-5,6-dimethyl-1,4-dithiin with oxidizing agents. The reaction conditions typically include the use of sulfuric acid as a catalyst and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain high-purity products .
化学反応の分析
Types of Reactions
2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding dithiine.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiine derivatives.
Substitution: Various substituted dithiine compounds
科学的研究の応用
2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in agriculture as a plant growth regulator and defoliant
作用機序
The mechanism of action of 2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves its interaction with plant cellular processes. It inhibits the synthesis of certain proteins and enzymes, leading to controlled defoliation and growth regulation. The compound targets specific molecular pathways involved in plant metabolism, resulting in its defoliant activity .
類似化合物との比較
Similar Compounds
2,3-Dihydro-5,6-dimethyl-1,4-dithiin: A precursor in the synthesis of 2,6-Dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone.
Sulfoxides and Sulfones: Oxidation products of the compound.
Dithiine Derivatives: Reduced forms of the compound
Uniqueness
This compound is unique due to its dual role as a plant growth regulator and defoliant. Its specific chemical structure allows it to interact with plant metabolic pathways effectively, making it a valuable tool in agricultural practices .
特性
CAS番号 |
58951-07-8 |
|---|---|
分子式 |
C6H10O4S2 |
分子量 |
210.3 g/mol |
IUPAC名 |
2,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C6H10O4S2/c1-5-3-11(7,8)4-6(2)12(5,9)10/h3,6H,4H2,1-2H3 |
InChIキー |
ICGIHVKVHQKHFH-UHFFFAOYSA-N |
正規SMILES |
CC1CS(=O)(=O)C=C(S1(=O)=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




-lambda~5~-phosphane](/img/structure/B14610047.png)
![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)








